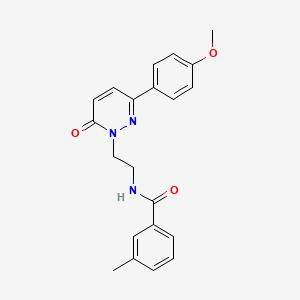

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide

Description

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide is a complex organic compound that features a pyridazine ring fused with a benzamide moiety

Properties

IUPAC Name |

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-15-4-3-5-17(14-15)21(26)22-12-13-24-20(25)11-10-19(23-24)16-6-8-18(27-2)9-7-16/h3-11,14H,12-13H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJJXFUZLDTMOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide typically involves multi-step organic reactions

Formation of Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone under acidic conditions.

Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Formation of Benzamide Moiety: The final step involves the coupling of the pyridazine derivative with 3-methylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Material Science:

Mechanism of Action

The mechanism of action of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Conclusion

This compound is a compound of significant interest in various scientific fields

Biological Activity

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide is a complex organic compound belonging to the pyridazinone class, which has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The compound's structure features a pyridazinone core with various substituents that influence its biological activity. The presence of the methoxyphenyl group and the 3-methylbenzamide moiety are significant as they may enhance the compound's interaction with biological targets.

| Component | Description |

|---|---|

| Core Structure | Pyridazinone |

| Substituents | 4-Methoxyphenyl, 3-Methylbenzamide |

| Molecular Formula | C18H20N4O2 |

| Molecular Weight | 328.38 g/mol |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. These interactions can lead to various biochemical pathways, including:

- Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in cancer cell proliferation.

- Modulation of Receptor Signaling: It could affect receptor pathways that regulate cell growth and apoptosis.

- Induction of Apoptosis: Evidence suggests that this compound may promote programmed cell death in cancer cells.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of compounds within the pyridazinone class. For instance, a comparative study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines.

- Cytotoxicity Testing:

- The compound was evaluated for cytotoxic effects in multiple cancer cell lines, including glioblastoma and neuroblastoma.

- Results indicated that it has low lethal concentration (LC50) values, suggesting potent anticancer activity.

| Cell Line | LC50 (nM) |

|---|---|

| U87 | 200 ± 60 |

| BE | 18.9 |

- Mechanistic Insights:

- Treatment with this compound resulted in cell cycle arrest at the G2/M phase, indicating its potential to disrupt normal cellular processes.

- Morphological changes were observed in treated cells, such as increased nuclear size and abnormal cell structures.

Other Biological Activities

Beyond anticancer properties, compounds like this compound have been investigated for other pharmacological activities:

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.

- Anti-inflammatory Properties: Some derivatives have shown promise in reducing inflammation in preclinical models.

Case Studies and Research Findings

A notable study published in Cancer Research focused on a related pyridazinone derivative that demonstrated significant efficacy against resistant cancer cell lines. The findings suggested that structural modifications could enhance biological activity and overcome drug resistance in cancer therapy .

Another research effort highlighted the synthesis and evaluation of various pyridazinone derivatives, revealing that specific substitutions could lead to improved selectivity and potency against targeted cancer types .

Q & A

Q. In vitro assays :

- Fluorescence-based assays for PDE inhibition (e.g., PDE4B isoform) using 3′,5′-cAMP as substrate .

- Kinetic studies (Lineweaver-Burk plots) to determine inhibition mode (competitive/uncompetitive).

- Docking simulations (AutoDock Vina) to map interactions with catalytic sites .

Q. Contradictions in Data :

- Some studies report IC₅₀ values <10 μM for PDE4B , while others show weaker activity (IC₅₀ ~50 μM) in similar assays. Resolve discrepancies by standardizing assay conditions (e.g., ATP concentration, pH) .

How does the compound’s solubility profile impact in vivo studies?

Q. Physicochemical Properties :

- LogP : ~2.5 (predicted), indicating moderate lipophilicity .

- Aqueous solubility : <0.1 mg/mL (pH 7.4), necessitating formulation with co-solvents (e.g., PEG 400) .

Q. Methodological Recommendations :

- Use PAMPA assays to predict intestinal absorption.

- For pharmacokinetic studies, employ HPLC-MS with C18 columns and acetonitrile/water gradients .

What advanced techniques validate its mechanism of action in cancer models?

Transcriptomic profiling (RNA-seq) to identify downstream pathways (e.g., apoptosis genes like BAX/BCL-2) .

CRISPR-Cas9 knockout of suspected targets (e.g., COX-2) to confirm on-target effects .

Microscopy (confocal or TEM) to assess mitochondrial membrane disruption in treated cells .

Q. Contradictory Findings :

- Some studies propose COX-2 inhibition , while others suggest EGFR or PI3K/AKT pathway modulation . Cross-validate using phospho-specific antibodies in Western blotting .

How can structural analogs resolve inconsistencies in reported biological activities?

Q. Comparative SAR Analysis :

- Replace the methoxy group with ethoxy or halogens (e.g., Cl) to test electronic effects .

- Modify the benzamide to a sulfonamide for enhanced metabolic stability .

Q. Example Analog Data :

| Analog | Activity (IC₅₀) | Key Change |

|---|---|---|

| 4-Ethoxy derivative | 8.2 μM (PDE4B) | Increased logP |

| Chloro-substituted benzamide | 12.4 μM (COX-2) | Enhanced target affinity |

What strategies address low bioavailability in preclinical models?

Prodrug design : Introduce ester groups at the pyridazinone oxygen for hydrolytic activation .

Nanoparticle encapsulation : Use PLGA nanoparticles to enhance plasma half-life .

CYP450 inhibition assays to identify metabolic hotspots (e.g., demethylation of methoxy groups) .

How should researchers prioritize conflicting hypotheses about its anti-inflammatory vs. anticancer effects?

Q. Experimental Design :

- Dose-response studies in dual models (e.g., RAW 264.7 macrophages for inflammation, HCT-116 for cancer).

- Cytokine profiling (IL-6, TNF-α) vs. apoptosis markers (caspase-3) to distinguish mechanisms .

Q. Data Reconciliation :

- Anti-inflammatory activity may dominate at lower doses (IC₅₀ ~10 μM), while apoptosis requires higher concentrations (>25 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.